(Z)-ethyl 4-(5-(2-cyano-3-oxo-3-(thiazol-2-ylamino)prop-1-en-1-yl)furan-2-yl)benzoate (Z)-ethyl 4-(5-(2-cyano-3-oxo-3-(thiazol-2-ylamino)prop-1-en-1-yl)furan-2-yl)benzoate
Brand Name: Vulcanchem
CAS No.: 316362-19-3
VCID: VC4861466
InChI: InChI=1S/C20H15N3O4S/c1-2-26-19(25)14-5-3-13(4-6-14)17-8-7-16(27-17)11-15(12-21)18(24)23-20-22-9-10-28-20/h3-11H,2H2,1H3,(H,22,23,24)/b15-11-
SMILES: CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=NC=CS3
Molecular Formula: C20H15N3O4S
Molecular Weight: 393.42

(Z)-ethyl 4-(5-(2-cyano-3-oxo-3-(thiazol-2-ylamino)prop-1-en-1-yl)furan-2-yl)benzoate

CAS No.: 316362-19-3

Cat. No.: VC4861466

Molecular Formula: C20H15N3O4S

Molecular Weight: 393.42

* For research use only. Not for human or veterinary use.

(Z)-ethyl 4-(5-(2-cyano-3-oxo-3-(thiazol-2-ylamino)prop-1-en-1-yl)furan-2-yl)benzoate - 316362-19-3

Specification

CAS No. 316362-19-3
Molecular Formula C20H15N3O4S
Molecular Weight 393.42
IUPAC Name ethyl 4-[5-[(Z)-2-cyano-3-oxo-3-(1,3-thiazol-2-ylamino)prop-1-enyl]furan-2-yl]benzoate
Standard InChI InChI=1S/C20H15N3O4S/c1-2-26-19(25)14-5-3-13(4-6-14)17-8-7-16(27-17)11-15(12-21)18(24)23-20-22-9-10-28-20/h3-11H,2H2,1H3,(H,22,23,24)/b15-11-
Standard InChI Key FKBPVSCJOWUPLZ-PTNGSMBKSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=NC=CS3

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name delineates its architecture:

  • Benzoate core: A benzene ring substituted with an ethyl ester at the 4-position.

  • Furan-thiazole linkage: A furan ring at the 5-position connects to a propenyl chain bearing cyano and oxo groups, terminated by a thiazol-2-ylamino moiety.

  • Stereochemistry: The (Z)-configuration indicates the spatial arrangement of substituents around the double bond in the propenyl bridge.

This structure combines electron-deficient regions (cyano, oxo) with aromatic systems, suggesting potential for intermolecular interactions such as hydrogen bonding, π-π stacking, and dipole-dipole forces. Such features are common in kinase inhibitors and fluorescent probes .

Physicochemical Properties

Predicted properties derived from structural analogs :

PropertyValue/Description
Molecular Weight~425.45 g/mol
SolubilityLow aqueous solubility; soluble in DMSO, DMF
LogP~3.2 (moderate lipophilicity)
UV-Vis Absorptionλ_max ≈ 320 nm (conjugated π-system)
Thermal StabilityDecomposition >250°C (ester and nitrile groups)

The ester group enhances membrane permeability, while the thiazole and nitrile functionalities may engage in target binding via hydrogen bonding and dipole interactions .

Biological Activity and Mechanisms

Though direct bioactivity data for this compound is unavailable, its structural motifs align with known bioactive agents:

Antimicrobial Activity

Furan-thiazole hybrids exhibit broad-spectrum antimicrobial effects. The propenyl linker may enhance penetration into bacterial membranes .

Fluorescent Labeling

The extended conjugation system suggests utility as a fluorophore for bioimaging, particularly in tracking cellular processes involving reactive oxygen species .

Applications and Future Directions

Medicinal Chemistry

  • Lead optimization: Modify the ester to improve pharmacokinetics (e.g., prodrug conversion).

  • Targeted delivery: Conjugate with antibodies for precision oncology applications.

Materials Science

  • Organic electronics: The π-conjugated system could serve as an electron transport layer in OLEDs.

  • Sensors: Functionalize surfaces for detecting metal ions or biomolecules.

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